Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride
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Overview
Description
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a methanamine moiety.
Preparation Methods
The synthesis of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methanamine moiety: This can be done through reductive amination reactions using suitable amine precursors and reducing agents like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the methanamine moiety.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity and ability to interact with various biological targets.
Chemical Biology: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
Cyclopropyl(3-(trifluoromethyl)phenyl)methanol: This compound has a hydroxyl group instead of a methanamine moiety, leading to different chemical properties and applications.
Cyclopropyl(3-(trifluoromethyl)phenyl)acetic acid:
Cyclopropyl(3-(trifluoromethyl)phenyl)amine: This compound lacks the methanamine moiety, affecting its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYXRMSWSQYWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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